2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
描述
2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine (CID 9115294) is a bicyclic heterocyclic compound with a molecular formula of C₁₂H₁₄ClN₃S and a molecular weight of 267.78 g/mol. Its structure comprises a thieno[2,3-d]pyrimidine core fused to a cycloheptane ring, with a chloromethyl (-CH₂Cl) substituent at the C-2 position and an amino (-NH₂) group at C-4 . The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-340199) and serves as a key intermediate in synthesizing derivatives for pharmacological studies .
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization. This feature makes it valuable in medicinal chemistry for designing kinase inhibitors and anticancer agents .
属性
IUPAC Name |
5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIHGUXIETVAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological effects including anti-inflammatory. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
生物活性
The compound 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic derivative with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One method includes the conversion of thiophene derivatives into pyrimidine frameworks through various coupling reactions. The chloromethyl group plays a crucial role in enhancing the reactivity of the compound towards biological targets.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Selective Inhibition : Some derivatives have shown selective inhibition of tumor cell proliferation by targeting folate receptors (FRs) and proton-coupled folate transporters (PCFT). This selective mechanism enhances their efficacy against various cancer cell lines such as KB and IGROV1 .
- Mechanism of Action : The mechanism involves the depletion of cellular ATP pools and inhibition of key enzymes like β-glycinamide ribonucleotide formyltransferase (GARFTase), which are critical for tumor growth and survival .
Antifungal Activity
There is emerging evidence regarding the antifungal properties of related compounds:
- Activity Against Fungi : Some studies have highlighted that compounds with similar structural motifs can exhibit antifungal activity against species like Candida albicans and Fusarium spp. The mechanisms often involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound:
| Feature | Description |
|---|---|
| Chloromethyl Group | Enhances reactivity and selectivity towards targets |
| Cycloheptathieno | Contributes to unique binding interactions |
| Pyrimidine Core | Essential for biological activity against enzymes |
Case Studies
- In Vitro Studies : A study demonstrated that similar compounds effectively inhibited the growth of tumor cells in vitro by blocking folate transport mechanisms. The results indicated a higher potency compared to traditional chemotherapeutic agents .
- In Vivo Efficacy : In SCID mice models bearing IGROV1 tumors, derivatives showed significant tumor reduction compared to control groups, suggesting potential for clinical application in cancer therapy .
- Fungal Resistance Mechanisms : Research on antifungal activity revealed that structurally related compounds could overcome resistance mechanisms in pathogenic fungi by targeting different metabolic pathways compared to existing antifungal treatments .
相似化合物的比较
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines are a versatile scaffold in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogues:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Activity: The chloromethyl group in the target compound provides a reactive site for derivatization, unlike the unsubstituted 33b . Derivatives such as 4a (arylaminosulfonamide) exhibit potent kinase inhibition (IC₅₀ = 0.18 µM for EGFR) due to enhanced hydrogen bonding with ATP-binding pockets . Lipophilic substituents (e.g., diethylamino in 19ba) improve blood-brain barrier penetration, making them suitable for CNS targets like dopamine receptors .
Synthetic Utility: The target compound is synthesized via chlorination of 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one using POCl₃, a pathway shared with other chloro derivatives (e.g., 1d) .
Biological Potency: Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chloro, sulfonamide) show superior kinase inhibition compared to pyrimidoindole analogues .
常见问题
Q. What are the established synthetic routes for preparing the core thieno[2,3-d]pyrimidine scaffold?
The synthesis involves a Gewald reaction between cycloheptanone and ethyl cyanoacetate to form the bicyclic thienopyrimidine core. Subsequent steps include:
- Chlorination with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent.
- Alkylation with chloromethylating agents (e.g., chloromethyl ethers) to install the chloromethyl group at the 2-position. Key intermediates are purified via fixed-phase chromatography (FCC) and validated using LCMS ([M+H]+ ~274–310) and HPLC (>95% purity) .
Table 1: Representative Characterization Data for Analogous Compounds
| Compound | LCMS [M+H]+ | HPLC Retention (min) | Purity (%) |
|---|---|---|---|
| 19ba ( ) | 274.2 | 5.709 | >95 |
| 19bb ( ) | 274.0 | 5.908 | >95 |
Q. Which spectroscopic methods are critical for characterizing this compound?
Q. What solvents and conditions optimize the chlorination step?
Refluxing in POCl₃ with catalytic pyridine (110–120°C, 4–6 hours) achieves >90% conversion to the 4-chloro intermediate. Avoid moisture to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide structural optimization for receptor binding?
- Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D2 receptor).
- Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Prioritize substituents (e.g., chloromethyl) that enhance hydrophobic interactions in the receptor’s allosteric pocket .
Q. How do researchers resolve contradictions in purity assessments between LCMS and HPLC?
Discrepancies arise from ionization efficiency (LCMS) vs. UV absorption (HPLC). Mitigation strategies:
- Use preparative HPLC followed by 1H NMR integration for absolute quantification.
- Validate with differential scanning calorimetry (DSC) to detect crystallinity-related purity artifacts .
Q. What strategies improve yield in large-scale synthesis of the chloromethyl derivative?
- Optimize alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane.
- Monitor reaction progress via in situ FTIR to detect intermediate formation.
- Scale purification using flash chromatography with gradients of ethyl acetate/hexane .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Synthesize analogs with variable substituents (e.g., replacing chloromethyl with alkynyl or sulfanyl groups).
- Test bioactivity in receptor-binding assays (e.g., dopamine D2 modulation) or enzymatic inhibition studies.
- Correlate electronic effects (Hammett σ values) with biological potency .
Methodological Notes for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
